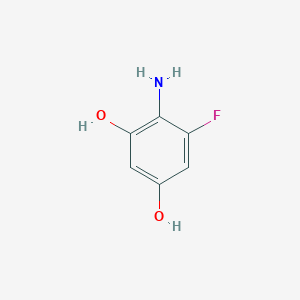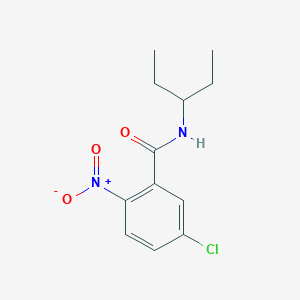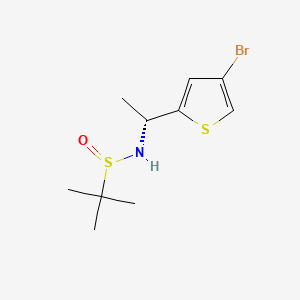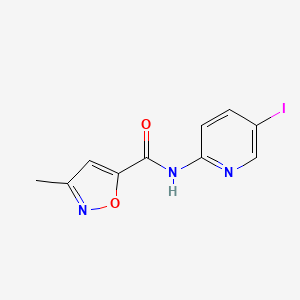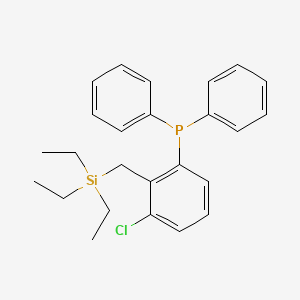
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30ClPSi It is a phosphane derivative that features a chloro-substituted phenyl group and a triethylsilyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of a chloro-substituted phenylphosphane with a triethylsilyl-substituted reagent. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylphosphane and triethylsilyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.
Catalysts and Solvents: A suitable solvent such as tetrahydrofuran (THF) or toluene is used, and a catalyst like palladium on carbon (Pd/C) may be employed to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors equipped with temperature and pressure control.
Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed, and rigorous quality control measures are in place to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phenylphosphanes depending on the nucleophile used.
科学研究应用
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The triethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into various chemical and biological systems. The phosphane moiety can coordinate with metal centers, influencing catalytic activity and reaction pathways.
相似化合物的比较
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
(3-Chlorophenyl)diphenylphosphane: Similar structure but lacks the triethylsilyl group.
(2-(Trimethylsilyl)phenyl)diphenylphosphane: Contains a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of both a chloro and a triethylsilyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased steric bulk and enhanced stability, making it valuable in specific applications where other phosphanes may not be suitable.
属性
分子式 |
C25H30ClPSi |
|---|---|
分子量 |
425.0 g/mol |
IUPAC 名称 |
[3-chloro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30ClPSi/c1-4-28(5-2,6-3)20-23-24(26)18-13-19-25(23)27(21-14-9-7-10-15-21)22-16-11-8-12-17-22/h7-19H,4-6,20H2,1-3H3 |
InChI 键 |
PGQQVPBVWOOZGB-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CC1=C(C=CC=C1Cl)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


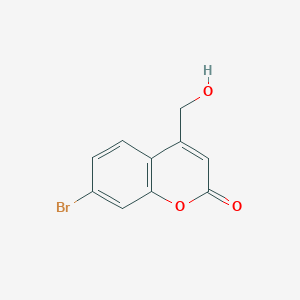
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
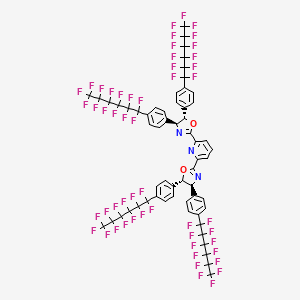
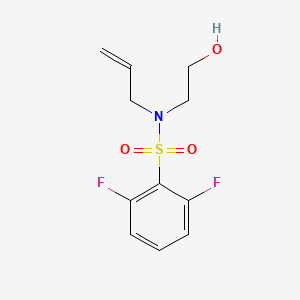

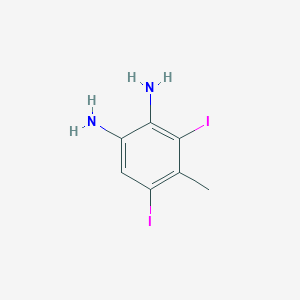
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
